1-[(Butylamino)methyl]naphthalen-2-ol
Overview
Description
1-[(Butylamino)methyl]naphthalen-2-ol is an organic compound that belongs to the family of naphthylamines. It is obtained via a one-pot synthesis . An intramolecular O-H⋯N hydrogen bond stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .
Synthesis Analysis
The compound is synthesized via a one-pot synthesis . The synthesis involves a three-component condensation reaction of 2-naphthol, benzaldehyde, and butan-1-amine under solvent-free conditions .Molecular Structure Analysis
The molecular formula of the compound is C15H19NO . The compound has a dihedral angle of 78.27 (5)° between the fused ring system and the phenyl ring . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .Chemical Reactions Analysis
The compound is obtained via a one-pot synthesis, which involves an intramolecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The reaction involves a three-component condensation of 2-naphthol, benzaldehyde, and butan-1-amine .Physical And Chemical Properties Analysis
The molecular formula of the compound is C15H19NO . The molecular weight is 229.32 g/mol .Scientific Research Applications
- 1-[(Butylamino)methyl]naphthalen-2-ol exhibits fluorescence properties. Researchers use it as a fluorescent probe or sensor to detect specific molecules or ions. Its emission characteristics allow for sensitive detection in biological samples, environmental monitoring, and chemical analysis .
Fluorescent Probes and Sensors
properties
IUPAC Name |
1-(butylaminomethyl)naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,16-17H,2-3,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDLHSPBVMTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Butylamino)methyl]naphthalen-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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